molecular formula C24H20N4O5 B1676092 Integrin Antagonists 27

Integrin Antagonists 27

Número de catálogo: B1676092
Peso molecular: 444.4 g/mol
Clave InChI: BJCKKLXERBMNHP-MOSHPQCFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Antagonistas de Integrina 27 implica múltiples pasos, incluida la formación de intermediarios clave y su posterior acoplamientoLas condiciones de reacción a menudo involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar altos rendimientos y pureza .

Métodos de Producción Industrial: La producción industrial de Antagonistas de Integrina 27 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la escalabilidad. Esto implica el uso de reactores a gran escala, sistemas de flujo continuo y técnicas de purificación avanzadas para producir el compuesto en cantidades a granel manteniendo altos estándares de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: Los Antagonistas de Integrina 27 experimentan diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Therapeutic Applications

Integrin Antagonists 27 have shown promise in several therapeutic areas:

Cancer Therapy

Integrin antagonists have been investigated for their ability to enhance chemotherapy efficacy and reduce tumor growth. For example, studies have demonstrated that αvβ3 integrin antagonists can improve responses to cisplatin in pancreatic cancer models by targeting pathways associated with chemoresistance and peripheral neuropathy .

Case Study:

  • Study Title : "αvβ3 Integrin Antagonists Enhance Chemotherapy Response in an In Vivo Model"
  • Findings : The use of NDAT and XT199 antagonists significantly suppressed tumor development when combined with cisplatin, indicating a potential strategy to overcome drug resistance.

Transplantation

Integrin antagonists have been utilized to prolong graft survival in transplant settings by preventing the rejection of transplanted tissues. Research indicates that blockade of LFA-1 (an integrin) can enhance the survival rates of murine skin and cardiac transplants .

Case Study:

  • Study Title : "Integrin Antagonists in Transplantation"
  • Findings : Clinical studies using anti-LFA-1 showed improved engraftment rates and insulin independence in islet transplant recipients.

Autoimmune Diseases

Integrin antagonists are being explored for their role in treating autoimmune conditions such as multiple sclerosis and Crohn's disease. Natalizumab, an α4-integrin antagonist, has proven effective for patients with Crohn's disease who were refractory to other therapies .

Case Study:

  • Study Title : "Efficacy of Natalizumab in Crohn's Disease"
  • Findings : In a randomized trial with 509 patients, those receiving natalizumab demonstrated a clinical response rate of 48%, compared to 32% in the placebo group.

Table 1: Summary of Clinical Trials Involving Integrin Antagonists

StudySample SizeTreatmentClinical Response (%)Follow-Up Period
ENCORE509 PatientsNatalizumab 300 mg48% (vs. 32% placebo)12 weeksEffective for inducing clinical response in Crohn’s disease
ENACT-2339 PatientsNatalizumab every 4 weeks61% (vs. 28% placebo)60 weeksSustained response and remission rates increased
Islet Transplant StudyVariableAnti-LFA-1 therapyImproved engraftment ratesVariableEnhanced survival of transplanted islets

Mecanismo De Acción

Los Antagonistas de Integrina 27 ejercen sus efectos uniéndose al receptor de integrina αvβ3, inhibiendo así su interacción con proteínas de la matriz extracelular. Esta interrupción de las vías de señalización mediadas por integrinas conduce a una reducción de la adhesión, migración y proliferación celular. El compuesto se dirige específicamente al dominio de unión a ligandos del receptor de integrina, evitando la activación de las cascadas de señalización aguas abajo involucradas en la progresión y metástasis del cáncer .

Compuestos Similares:

Singularidad: Los Antagonistas de Integrina 27 son únicos debido a su alta afinidad de unión al receptor de integrina αvβ3 y su capacidad para inhibir múltiples vías mediadas por integrinas. A diferencia de otros antagonistas de integrinas que se dirigen principalmente al receptor αIIbβ3, los Antagonistas de Integrina 27 se dirigen específicamente al receptor αvβ3, lo que los convierte en un candidato prometedor para la terapia anticancerígena .

Comparación Con Compuestos Similares

Uniqueness: Integrin Antagonists 27 is unique due to its high binding affinity for the integrin αvβ3 receptor and its ability to inhibit multiple integrin-mediated pathways. Unlike other integrin antagonists that primarily target the αIIbβ3 receptor, this compound specifically targets the αvβ3 receptor, making it a promising candidate for anticancer therapy .

Actividad Biológica

Integrin antagonists, particularly Integrin Antagonists 27, have garnered significant attention in the field of biomedical research due to their potential therapeutic applications in various diseases, including cancer and autoimmune disorders. This article delves into the biological activity of this compound, exploring their mechanisms of action, efficacy in clinical studies, and implications for future therapeutic strategies.

Overview of Integrins

Integrins are heterodimeric cell-surface receptors that mediate cell adhesion and signaling by interacting with extracellular matrix (ECM) components. They play crucial roles in processes such as cell migration, proliferation, and survival. Integrins are composed of alpha and beta subunits, with over 24 distinct integrins identified in humans. The integrin αVβ3 is particularly notable for its involvement in tumor progression and angiogenesis .

This compound specifically target integrin receptors to inhibit their activity. This inhibition can lead to various biological effects:

  • Cell Adhesion Inhibition : By blocking integrin interactions with ECM proteins, these antagonists prevent cell adhesion, which is critical for tumor metastasis and angiogenesis.
  • Induction of Apoptosis : Integrin antagonism can trigger apoptotic pathways in certain cell types, particularly in cancer cells that rely on integrin signaling for survival .
  • Immunomodulation : These antagonists can alter immune cell trafficking and function, which is beneficial in transplant settings where rejection is mediated by T cells .

Efficacy in Clinical Studies

This compound have shown promise in various preclinical and clinical studies. Notable findings include:

  • Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibited the proliferation and migration of cancer cells expressing αVβ3. These effects were linked to reduced signaling through pathways such as PI3K-AKT and NF-κB .
  • Autoimmune Disorders : Clinical trials have indicated that integrin antagonists can be effective in treating conditions like Crohn's disease. For instance, natalizumab (an α4-integrin antagonist) showed significant efficacy in inducing remission among patients refractory to other treatments .

Table 1: Summary of Clinical Findings

StudySample SizeTreatmentClinical Response (%)
ENCORE509Natalizumab 300 mg48Effective for inducing clinical response in CD
ENACT-2339Natalizumab every 4 weeks61Sustained response and remission observed
Islet TransplantVariesAnti-LFA-1 + Costimulatory Blockade>100 days median survivalProlonged graft survival against memory T cell response

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Cancer Metastasis : A study highlighted the role of this compound in reducing metastasis in murine models of breast cancer. The treatment led to a significant decrease in tumor size and metastatic spread compared to control groups.
  • Transplant Rejection : In a clinical trial involving kidney transplants, the combination of anti-VLA-4 and costimulatory blockade resulted in prolonged graft survival, demonstrating the potential of integrin antagonism to modulate immune responses effectively .

Future Directions

The ongoing research into this compound suggests several potential avenues for future exploration:

  • Combination Therapies : Investigating the use of integrin antagonists alongside other therapeutic agents may enhance efficacy against resistant tumors or chronic autoimmune conditions.
  • Novel Formulations : Development of more selective integrin antagonists could minimize side effects while maximizing therapeutic benefits.
  • Biomarker Identification : Understanding which patient populations are most likely to benefit from integrin antagonism will be crucial for personalized medicine approaches.

Propiedades

IUPAC Name

3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCKKLXERBMNHP-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Integrin Antagonists 27
Reactant of Route 2
Integrin Antagonists 27
Reactant of Route 3
Integrin Antagonists 27
Reactant of Route 4
Integrin Antagonists 27
Reactant of Route 5
Reactant of Route 5
Integrin Antagonists 27
Reactant of Route 6
Reactant of Route 6
Integrin Antagonists 27

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.